molecular formula C11H17BrN2S B1461494 {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine CAS No. 1019457-89-6

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine

Cat. No.: B1461494
CAS No.: 1019457-89-6
M. Wt: 289.24 g/mol
InChI Key: IEKPCSPITOZRTG-UHFFFAOYSA-N
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Description

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine is a useful research compound. Its molecular formula is C11H17BrN2S and its molecular weight is 289.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-[(5-bromothiophen-2-yl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2S/c12-11-4-3-10(15-11)8-14-5-1-2-9(6-13)7-14/h3-4,9H,1-2,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKPCSPITOZRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(S2)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine is a compound featuring a piperidine ring and a bromothiophene moiety, which has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C11H14BrN2S\text{C}_{11}\text{H}_{14}\text{Br}\text{N}_2\text{S}

This structure suggests potential interactions with various biological targets due to the presence of both piperidine and thiophene functionalities.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Binding : The piperidine moiety may interact with neurotransmitter receptors, influencing their activity. Compounds with similar structures have been shown to modulate dopamine and serotonin receptors, which are crucial in treating neurological disorders.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For example, related piperidine derivatives have demonstrated acetylcholinesterase (AChE) inhibition, which is significant in Alzheimer's disease treatment .

Biological Activity Overview

Research has highlighted various biological activities associated with compounds similar to this compound. Below is a summary of findings from diverse studies:

Activity Description References
AntibacterialExhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Anti-proliferativeDemonstrated significant anti-proliferative effects on cancer cell lines (e.g., HepG2, MCF7) with IC50 values < 25 μM.
Enzyme InhibitionInhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting potential therapeutic applications in oncology.
Neurological EffectsPotential for modulation of neurotransmitter pathways, impacting conditions like depression and anxiety.

Case Studies

  • Antibacterial Activity : A study evaluated various thiophene derivatives for antibacterial properties. The results indicated that compounds with the bromothiophene structure exhibited notable antibacterial effects, particularly against E. coli and S. aureus, suggesting that this compound may share similar properties .
  • Anti-Cancer Properties : In vitro studies on related compounds demonstrated their ability to inhibit the growth of several cancer cell lines. For instance, compounds structurally related to this compound showed promising results in inhibiting proliferation in HepG2 and MCF7 cells .
  • Neurological Applications : Research into piperidine derivatives has shown their potential for treating neurological disorders by acting on serotonin and dopamine receptors. This suggests that this compound could be investigated further for its neuropharmacological effects .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. The incorporation of the bromothiophenyl group enhances the biological activity against various cancer cell lines. For instance, compounds with similar structures have shown to inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Neurological Applications

Research has also explored the potential of piperidine derivatives in treating neurological disorders. The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as depression and anxiety. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which is crucial in managing mood disorders .

Receptor Interactions

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine has been evaluated for its interactions with various receptors, including dopamine and serotonin receptors. These interactions are critical for understanding its therapeutic effects in neuropharmacology. The compound's structural features may allow it to bind effectively to these receptors, potentially leading to enhanced efficacy in treating psychiatric disorders .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against certain bacterial strains. Studies indicate that the bromothiophenyl group may enhance the compound's ability to disrupt bacterial cell membranes, leading to increased susceptibility of bacteria to treatment . This property is particularly relevant in the context of rising antibiotic resistance.

Case Studies and Research Findings

StudyObjectiveFindings
Study on Anticancer PropertiesTo evaluate the anticancer effects of piperidine derivativesSignificant inhibition of cancer cell proliferation was observed; apoptosis was induced through mitochondrial pathways .
Neurological Disorder TreatmentTo assess the SSRI-like effects of piperidine compoundsThe compound demonstrated potential antidepressant effects in animal models, suggesting its utility in mood disorder treatments .
Antimicrobial Activity AssessmentTo investigate antimicrobial efficacyThe compound exhibited effective antibacterial activity against Gram-positive bacteria, highlighting its potential as an alternative antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.